2-[4-(Etoximetil)-3fluorofenil]-4,4,5,5tetrametil1,3,2dioxaborolano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Ethoxymethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as EFdA, is a nucleoside reverse transcriptase inhibitor (NRTI) that has shown promising results in the treatment of HIV. EFdA is a synthetic compound that is structurally similar to other NRTIs, such as tenofovir and emtricitabine. However, EFdA has several unique properties that make it a potential candidate for the development of new HIV treatments.
Mecanismo De Acción
Target of Action
A structurally similar compound, 2-(ethoxymethyl)-4-(4-fluorophenyl)-3-[2-(2-hydroxyphenoxy)pyrimidin-4-yl]isoxazol-5 (2h)-one, is known to target the mitogen-activated protein kinase 14 . This kinase plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
Specifically, the oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production .
Result of Action
The related compound chlorfenapyr’s action results in cellular death due to the disruption of atp production .
Action Environment
A study on chlorfenapyr showed that the compound’s degradation increased with increasing temperature and exposure time .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFdA has several advantages over other 2-[4-(Ethoxymethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, including its high potency, low toxicity, and low potential for drug interactions. However, the synthesis of EFdA is complex and requires specialized equipment and expertise. This may limit its availability for use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on EFdA. One area of interest is the development of new HIV treatments that incorporate EFdA. Another area of interest is the use of EFdA in combination with other drugs to enhance its efficacy. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of EFdA.
Métodos De Síntesis
EFdA was first synthesized in 2005 by a team of researchers at Emory University. The synthesis method involves several steps, including the reaction of a boronic acid with a fluorinated aryl bromide, followed by the addition of an ethoxymethyl group to the resulting compound. The final product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
- Aplicación: ENA423200428 podría servir como precursor o catalizador en la síntesis de BAMFs, que se consideran como posibles candidatos a biodiesel o aditivos de diésel debido a sus excelentes propiedades fisicoquímicas .
- Aplicación: ENA423200428 podría encontrar uso como catalizador en reacciones basadas en DES para la mejora de la biomasa. Los DES se han explorado como solventes alternativos a los orgánicos comunes, y este compuesto podría contribuir a una conversión eficiente de la biomasa .
Combustibles líquidos derivados de la biomasa
Solventes Eutécticos Profundos (DES) como catalizadores
Propiedades
IUPAC Name |
2-[4-(ethoxymethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO3/c1-6-18-10-11-7-8-12(9-13(11)17)16-19-14(2,3)15(4,5)20-16/h7-9H,6,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXUMFJGQLOECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)COCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.